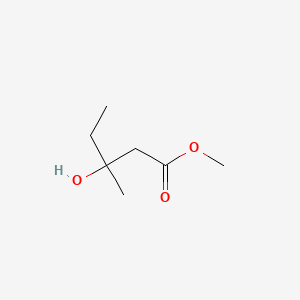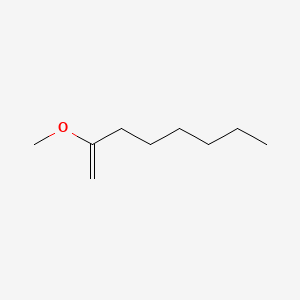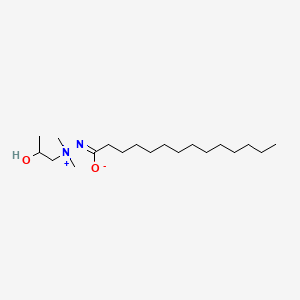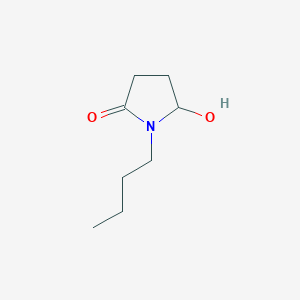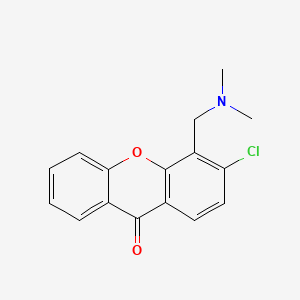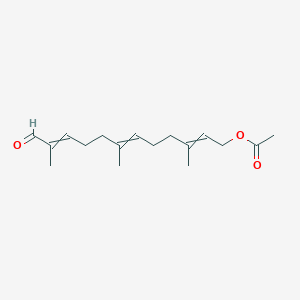
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate involves several steps. One common synthetic route includes the esterification of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism by which 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate can be compared with other similar compounds such as:
3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid: This compound has a similar structure but lacks the acetate group, leading to different chemical properties and reactivity.
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate:
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl palmitate: Another ester with a different fatty acid chain, used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40266-21-5 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(3,7,11-trimethyl-12-oxododeca-2,6,10-trienyl) acetate |
InChI |
InChI=1S/C17H26O3/c1-14(8-6-10-16(3)13-18)7-5-9-15(2)11-12-20-17(4)19/h7,10-11,13H,5-6,8-9,12H2,1-4H3 |
InChI-Schlüssel |
LRIUGFZTYQJCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


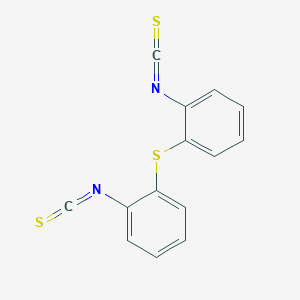

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)




